Methyl 5-nitroisoquinoline-6-carboxylate
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Overview
Description
Methyl 5-nitroisoquinoline-6-carboxylate is an organic compound with the molecular formula C11H8N2O4. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitroisoquinoline-6-carboxylate typically involves the nitration of isoquinoline derivatives followed by esterification. One common method includes the nitration of isoquinoline-6-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitroisoquinoline-6-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitroisoquinoline-6-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in a suitable solvent.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 5-Aminoisoquinoline-6-carboxylate.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Ester Hydrolysis: 5-Nitroisoquinoline-6-carboxylic acid.
Scientific Research Applications
Methyl 5-nitroisoquinoline-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-nitroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Nitroisoquinoline-6-carboxylic acid: Similar structure but lacks the ester group.
6-Isoquinolinecarboxylic acid, 5-nitro-, methyl ester: Another name for Methyl 5-nitroisoquinoline-6-carboxylate.
5-Aminoisoquinoline-6-carboxylate: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8N2O4 |
---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
methyl 5-nitroisoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H8N2O4/c1-17-11(14)9-3-2-7-6-12-5-4-8(7)10(9)13(15)16/h2-6H,1H3 |
InChI Key |
ZDSXTWDCTJWAQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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